Methyl 6-dimethoxyphosphoryl-5-oxohexanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as Methyl 5S-(benzoyloxy)-6-oxohexanoate, demonstrates the application of Schreiber's unsymmetrical ozonolysis protocol, highlighting the versatility in generating intermediates for further chemical transformations (Hayes & Wallace, 1990). Another method involves the ozonolytic cleavage of cyclohexene to yield terminally differentiated products, including methyl 6,6-dimethoxyhexanoate, showcasing a pathway to obtain various structurally related compounds (Claus & Schreiber, 2003).
Molecular Structure Analysis
The detailed molecular structure elucidation of compounds related to Methyl 6-dimethoxyphosphoryl-5-oxohexanoate, such as perhydro-5a,11a‐epoxydibenz[b,f]oxepin‐4a‐ol, relies on advanced NMR techniques and NOE data to confirm stereochemistry, showcasing the complexity and depth of structural analysis in synthetic chemistry (Gössnitzer & Wendelin, 2001).
Chemical Reactions and Properties
Chemo- and stereoselective reactions involving related compounds demonstrate the utility of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate in synthesizing optically active and highly functionalized molecules, pivotal in drug synthesis and materials science (Yakura et al., 1999).
Physical Properties Analysis
The analysis and synthesis of related compounds provide insight into the physical properties of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate. For example, studies on novel Michael-Wittig reactions and the synthesis of highly functionalized 2-cyclohexenonedicarboxylates contribute to understanding the physical behavior of similar compounds (Moorhoff, 1997).
Chemical Properties Analysis
Investigations into the chemical properties, such as the study on the synthesis, characterization, and investigation of AChE and BuChE inhibitory activity of certain derivatives, offer a glimpse into the chemical functionality and reactivity of compounds structurally related to Methyl 6-dimethoxyphosphoryl-5-oxohexanoate (Farrokhi et al., 2019).
Scientific Research Applications
Leukotriene Synthesis : It's used as an intermediate in leukotriene synthesis. Leukotrienes are inflammatory mediators produced in the body and have roles in various conditions like asthma and allergies. A simple synthesis route has been identified from 2-cyclohexen-1-one (Hayes & Wallace, 1990).
Asymmetric Hydrogenation : It's involved in asymmetric hydrogenation processes, which are crucial for producing various pharmaceuticals and chemicals. Specifically, it's used to synthesize (S)-6-methyl-5,6-dihydro-2-pyrone with high enantiomeric purity (Blandin, Carpentier & Mortreux, 1999).
Reactivity and Biological Effects : Methylglyoxal, a related compound, is studied for its presence in food and biological systems. It's known for its reactive nature and potential for causing degenerative changes and anticancer effects (Nemet, Varga-Defterdarović & Turk, 2006).
Michael-Wittig Reactions : It's used in Michael-Wittig reactions to produce highly functionalized 2-cyclohexenonedicarboxylates, which are important in various chemical syntheses (Moorhoff, 1997).
Biotin Synthesis : It's used in novel methods for synthesizing biotin (vitamin H) from related compounds, which is essential for metabolic processes (Zav'yalov et al., 2006).
Oxidation Studies : It's studied for its behavior during oxidation processes catalyzed by vanadium-containing heteropolyanions, leading to various dicarboxylic acids (Atlamsani, Brégeault & Ziyad, 1993).
properties
IUPAC Name |
methyl 6-dimethoxyphosphoryl-5-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-13-9(11)6-4-5-8(10)7-16(12,14-2)15-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYKTGCMQTQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-dimethoxyphosphoryl-5-oxohexanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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